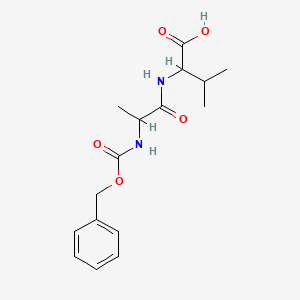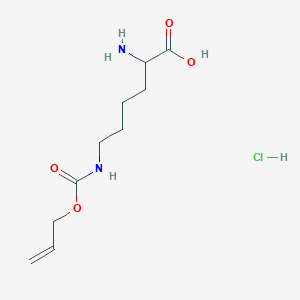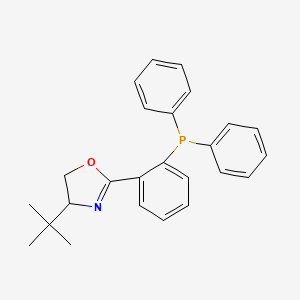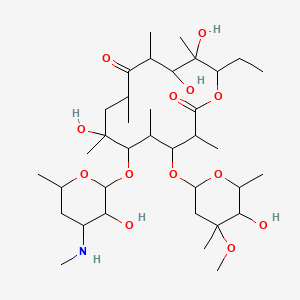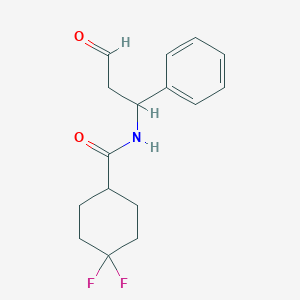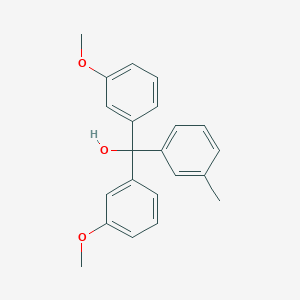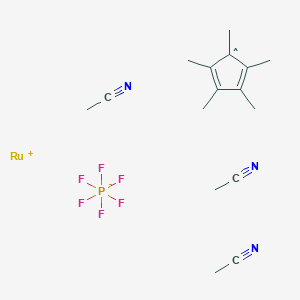
Tris(acetonitrile)pentamethylcyclopentadienylruthenium(II) hexafluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(acetonitrile)pentamethylcyclopentadienylruthenium(II) hexafluorophosphate is an organoruthenium compound. It is widely used as a homogeneous catalyst in organic synthesis. This compound is known for its ability to facilitate various chemical reactions, including hydrosilylation of alkynes, cyclotrimerization of alkynes, cycloaddition reactions, and the formation of carbon-carbon or carbon-heteroatom bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(acetonitrile)pentamethylcyclopentadienylruthenium(II) hexafluorophosphate typically involves the reaction of pentamethylcyclopentadienylruthenium(II) chloride with acetonitrile in the presence of hexafluorophosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction parameters to achieve consistent product quality. The compound is usually produced in solid form and stored at low temperatures to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
Tris(acetonitrile)pentamethylcyclopentadienylruthenium(II) hexafluorophosphate undergoes various types of chemical reactions, including:
Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across an unsaturated carbon-carbon bond, such as an alkyne.
Cyclotrimerization: This reaction involves the formation of a six-membered ring from three alkyne molecules.
Cycloaddition: This reaction involves the addition of two or more unsaturated molecules to form a cyclic product.
Common Reagents and Conditions
Common reagents used in these reactions include alkynes, silanes, and other unsaturated compounds. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, and in the presence of the ruthenium catalyst .
Major Products
The major products formed from these reactions include α-vinylsilanes, cyclic compounds, and various carbon-carbon or carbon-heteroatom bonded products .
Applications De Recherche Scientifique
Tris(acetonitrile)pentamethylcyclopentadienylruthenium(II) hexafluorophosphate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Tris(acetonitrile)pentamethylcyclopentadienylruthenium(II) hexafluorophosphate involves the coordination of the ruthenium center with the acetonitrile ligands. This coordination activates the ruthenium center, allowing it to facilitate various chemical reactions. The molecular targets and pathways involved in these reactions include the activation of unsaturated carbon-carbon bonds and the formation of new carbon-carbon or carbon-heteroatom bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris(acetonitrile)cyclopentadienylruthenium(II) trifluoromethanesulfonate
- Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate
Uniqueness
Tris(acetonitrile)pentamethylcyclopentadienylruthenium(II) hexafluorophosphate is unique due to its high catalytic activity and versatility in facilitating various chemical reactions. Its ability to activate unsaturated carbon-carbon bonds and form new bonds makes it a valuable catalyst in organic synthesis .
Propriétés
Formule moléculaire |
C16H24F6N3PRu |
|---|---|
Poids moléculaire |
504.4 g/mol |
InChI |
InChI=1S/C10H15.3C2H3N.F6P.Ru/c1-6-7(2)9(4)10(5)8(6)3;3*1-2-3;1-7(2,3,4,5)6;/h1-5H3;3*1H3;;/q;;;;-1;+1 |
Clé InChI |
ZCTVTAHGKJRWTG-UHFFFAOYSA-N |
SMILES canonique |
CC#N.CC#N.CC#N.CC1=C([C](C(=C1C)C)C)C.F[P-](F)(F)(F)(F)F.[Ru+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[1-(2,4-Diamino-pteridin-6-ylmethyl)-but-3-ynyl]-benzoylamino}-pentanedioic acid](/img/structure/B15286967.png)
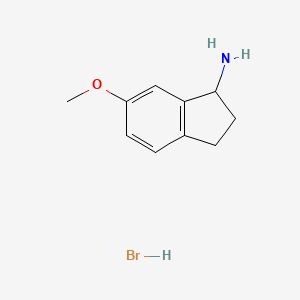

![[2-Hydroxy-1,4',6',12',17',17'-hexamethyl-18'-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate](/img/structure/B15286989.png)
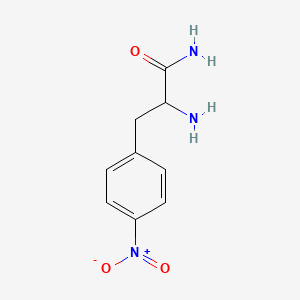
![beta-D-Glucopyranoside, 2-(3-hydroxy-4-methoxyphenyl)ethyl 3-O-(6-deoxy-alpha-L-mannopyranosyl)-, 4-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-](/img/structure/B15286993.png)
![2-[[6-[4,5-Dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15287009.png)
